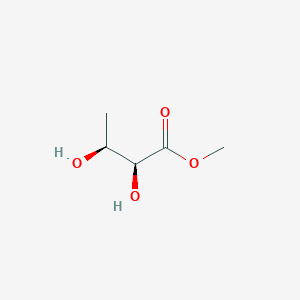

methyl (2S,3S)-2,3-dihydroxybutanoate

Description

Structure

3D Structure

Properties

CAS No. |

1932552-43-6 |

|---|---|

Molecular Formula |

C₆H₁₂O₃ |

Molecular Weight |

132.16 |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Control of Methyl 2s,3s 2,3 Dihydroxybutanoate

Elucidation of Stereoisomeric Forms of Methyl Dihydroxybutanoates

The presence of two chiral centers in the methyl 2,3-dihydroxybutanoate structure gives rise to multiple stereoisomers. Understanding the relationships between these isomers is fundamental to designing stereoselective syntheses.

Methyl 2,3-dihydroxybutanoate possesses two stereocenters at the C2 and C3 positions. According to the 2n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist for this compound. openstax.org These stereoisomers can be systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. libretexts.org

The four stereoisomers of methyl 2,3-dihydroxybutanoate consist of two pairs of enantiomers:

(2S,3S) and (2R,3R)

(2S,3R) and (2R,3S)

Enantiomers are non-superimposable mirror images of each other and have identical physical properties except for the direction in which they rotate plane-polarized light. byjus.com In contrast, diastereomers are stereoisomers that are not mirror images of each other. byjus.comlumenlearning.com For instance, the (2S,3S) isomer is a diastereomer of the (2S,3R) and (2R,3S) isomers. Unlike enantiomers, diastereomers have different physical and chemical properties, including melting points, boiling points, and solubility, which allows for their separation by techniques such as chromatography or crystallization. byjus.comlumenlearning.com

The relationship between the stereoisomers of a related compound, 2-amino-3-hydroxybutanoic acid (threonine), illustrates these principles clearly. openstax.orglibretexts.org The four stereoisomers of threonine can be categorized into two enantiomeric pairs, with diastereomeric relationships existing between non-mirror-image pairs. openstax.orglibretexts.org This framework is directly applicable to the methyl 2,3-dihydroxybutanoate system.

Table 1: Stereoisomers of Methyl 2,3-Dihydroxybutanoate and Their Relationships

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship to (2S,3S) |

| Methyl (2S,3S)-2,3-dihydroxybutanoate | S | S | - |

| Methyl (2R,3R)-2,3-dihydroxybutanoate | R | R | Enantiomer |

| Methyl (2S,3R)-2,3-dihydroxybutanoate | S | R | Diastereomer |

| Methyl (2R,3S)-2,3-dihydroxybutanoate | R | S | Diastereomer |

Conformational Analysis and Stereochemical Stability

The reactivity and physical properties of vicinal diols like this compound are influenced by their conformational preferences. fiveable.me Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. pearson.com The rotation around the C2-C3 single bond leads to various staggered conformations, including anti and gauche arrangements of the hydroxyl groups.

Advanced Chemical Synthesis Methodologies for Enantiopure this compound

The synthesis of a single, desired stereoisomer, such as this compound, requires highly selective chemical reactions.

Asymmetric dihydroxylation is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. organic-chemistry.org The Sharpless Asymmetric Dihydroxylation is a premier example of this transformation, utilizing a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. wikipedia.org The choice of ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, dictates which face of the alkene is hydroxylated, thereby controlling the absolute stereochemistry of the resulting diol. wikipedia.org

For the synthesis of this compound, the starting material would be methyl (E)-crotonate. The reaction is performed using a stoichiometric oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), to regenerate the osmium catalyst, allowing it to be used in catalytic amounts. organic-chemistry.org Prepackaged reagent mixtures, known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), have been developed to simplify the procedure. organic-chemistry.org

The mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle. wikipedia.org Research has shown that the dihydroxylation of trans-methyl crotonate under Sharpless conditions can afford the corresponding syn diol with high enantiomeric excess (ee). nih.gov For example, using (DHQ)₂PHAL as the ligand, the reaction yielded the syn diol in 89% ee. nih.gov

Table 2: Sharpless Asymmetric Dihydroxylation of Methyl Crotonate

| Substrate | Chiral Ligand System | Product Stereochemistry | Enantiomeric Excess (ee) | Reference |

| Methyl (E)-crotonate | (DHQ)₂PHAL (in AD-mix-α) | (2R,3R) | High | wikipedia.org |

| Methyl (E)-crotonate | (DHQD)₂PHAL (in AD-mix-β) | (2S,3S) | High | wikipedia.org |

| Ethyl (E)-crotonate | AD-mix-β | (2S,3S)-ethyl ester | >95% | nih.gov |

Stereocontrolled Transformations from Chiral Precursors (e.g., L-allothreonine derivatives)

An alternative to asymmetric catalysis is the use of a "chiral pool" approach, where a readily available enantiopure starting material is chemically transformed into the desired product. L-allothreonine, a diastereomer of the more common L-threonine, possesses the (2S,3S) stereochemistry required for the carbon backbone of the target molecule.

The synthesis would involve a sequence of reactions to convert the amino and carboxylic acid functionalities of L-allothreonine into the hydroxyl and methyl ester groups of this compound, while preserving the stereochemistry at C2 and C3. A potential synthetic route could involve the diazotization of the amino group of L-allothreonine to generate a hydroxyl group, a reaction known to proceed with retention of configuration under certain conditions. Subsequent esterification of the carboxylic acid would yield the final product. The development of practical synthetic routes for tailor-made amino acids, such as (R)-allo-threonine derivatives, highlights the feasibility of such stereocontrolled transformations. nih.gov

The choice between a linear and convergent pathway depends on the complexity of the target molecule and the availability of suitable starting materials and reactions. fiveable.me For a relatively small molecule like this compound, a linear approach such as the Sharpless dihydroxylation of methyl crotonate is often highly effective.

Catalytic Enantioselective Approaches

Catalytic enantioselective methods offer a powerful means to synthesize chiral molecules with high enantiomeric purity, often utilizing a small amount of a chiral catalyst to generate large quantities of the desired product. The Sharpless asymmetric dihydroxylation is a prominent example of such a method, enabling the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction typically employs an osmium catalyst in the presence of a chiral quinine (B1679958) ligand and a stoichiometric oxidant. organic-chemistry.org The choice of the chiral ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product. wikipedia.org

The synthesis of syn-2,3-dihydroxybutanoate esters, including the methyl ester, has been successfully achieved using the Sharpless asymmetric dihydroxylation of crotonate esters. nih.gov In a study focused on developing a scalable synthesis, the dihydroxylation of trans-methyl crotonate was investigated. Using potassium osmate, the chiral ligand (DHQ)2PHAL, methanesulfonamide, and potassium ferricyanide as the oxidant, the reaction afforded the syn-diol with an enantiomeric excess (ee) of 89%. nih.gov The yield, however, was modest at 45%, which was attributed to the high water solubility of the product, making extraction challenging. nih.gov

Further optimization studies explored different ester groups and reaction conditions to improve both yield and enantioselectivity. For instance, the dihydroxylation of n-hexyl crotonate under similar conditions resulted in a higher yield of 88% but a lower enantioselectivity of 80% ee. nih.gov The use of a different chiral ligand, (DHQ)2AQN, with n-hexyl crotonate slightly improved the enantioselectivity to 83% ee. nih.gov These findings highlight the delicate balance between the substrate, ligand, and reaction conditions in achieving optimal results in catalytic enantioselective synthesis.

| Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Yield |

| trans-Methyl Crotonate | (DHQ)2PHAL | 89% | 45% |

| trans-n-Hexyl Crotonate | (DHQ)2PHAL | 80% | 88% |

| trans-n-Hexyl Crotonate | (DHQ)2AQN | 83% | Not specified |

This table summarizes the results of the Sharpless asymmetric dihydroxylation of different crotonate esters. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes and whole-cell microorganisms are increasingly employed for the production of chiral compounds.

Enzymes, particularly oxidoreductases, are highly effective in controlling the stereochemistry of chiral centers. The asymmetric reduction of a prochiral ketone is a common strategy for producing chiral alcohols with high enantiopurity. While direct enzymatic reduction to produce this compound is not extensively documented, studies on related substrates demonstrate the potential of this approach.

For example, the asymmetric reduction of various alkyl-3-oxobutanoates has been successfully carried out using the yeast Candida parapsilosis ATCC 7330. nih.gov This biocatalyst has been shown to produce optically pure alkyl-3-hydroxybutanoates in good yields and excellent enantiomeric excess. nih.gov Interestingly, the stereochemical outcome was dependent on the ester group, with the methyl ester favoring the formation of the (R)-enantiomer, while other alkyl esters predominantly yielded the (S)-enantiomer. nih.gov

The reduction of β-keto esters using baker's yeast (Saccharomyces cerevisiae) is a well-established method for generating chiral β-hydroxy esters. mdpi.com These whole-cell biocatalysts contain a variety of reductases that can reduce carbonyl groups with high stereoselectivity. mdpi.com The efficiency and stereoselectivity of these reductions can be influenced by reaction conditions and the presence of additives. mdpi.com Although direct synthesis of this compound via this method is not explicitly detailed, the reduction of related keto-ester precursors is a viable strategy.

Microbial fermentation offers a direct route to valuable chemicals from simple carbon sources. While the direct fermentative production of this compound is not a widely established process, the microbial production of the parent compound, 2,3-dihydroxybutanoic acid, has been explored. A patent describes the biological production of 2,3-dihydroxybutyrate (2,3-DHBA) in E. coli cells through the integration of glycolate (B3277807) synthesis pathways with pathways for 2,3-DHBA synthesis. google.com This approach aims to provide an efficient and cost-effective production method from simple fermentable sugars. google.com

Furthermore, the production of poly-D-3-hydroxybutyrate, a biopolymer, by the bacterium Ralstonia eutropha from CO2 is well-documented. nih.gov While this produces a different hydroxybutyrate derivative, it demonstrates the capability of microorganisms to synthesize hydroxyalkanoates. The subsequent chemical or enzymatic transformation of such microbially produced intermediates could provide a pathway to the target molecule.

Candida parapsilosis has been highlighted as a versatile biocatalyst for various oxidation and reduction reactions, including the deracemization and asymmetric reduction of ketones and imines. nih.gov Its use in fermentation-scale biotransformations to synthesize important chiral synthons underscores its potential for the production of compounds like this compound. nih.gov

The advancement of protein engineering techniques has enabled the development of biocatalysts with improved activity, stability, and stereoselectivity. rsc.org Ketoreductases (KREDs) are a primary target for engineering due to their crucial role in the synthesis of chiral alcohols. rsc.orgbohrium.com By modifying the amino acid sequence of a KRED, it is possible to alter its substrate specificity and enhance its ability to produce a specific stereoisomer. rsc.org

Structure-guided rational design and directed evolution are powerful tools in protein engineering. nih.gov These methods have been used to create KRED variants with significantly enhanced performance for specific industrial applications. researchgate.net For instance, an engineered ketoreductase from Sporidiobolus salmonicolor was developed for the chemo-enzymatic synthesis of a precursor for the drug ipatasertib, achieving high conversion and diastereomeric excess. nih.gov While specific engineered biocatalysts for the synthesis of this compound are not yet prominent in the literature, the principles and successes in engineering KREDs for other chiral alcohols suggest that this is a highly promising strategy for future development. tudelft.nl The use of engineered KREDs, either as isolated enzymes or within whole microbial cells, is a key area of research for making the synthesis of chiral intermediates more efficient and sustainable. bohrium.com

Strategies for Enantiomeric Enrichment and Resolution

When a chemical synthesis produces a mixture of enantiomers, a resolution step is necessary to isolate the desired stereoisomer. Kinetic resolution is a widely used technique for this purpose.

Kinetic resolution relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer into a new product, allowing for the separation of the unreacted, enantiomerically enriched starting material. Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols and esters due to their stereoselectivity and broad substrate tolerance. nih.gov

The kinetic resolution of racemic alcohols is often achieved through lipase-catalyzed transesterification. In this process, an acyl donor, such as vinyl acetate, is used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. For example, the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols has been shown to be highly effective, yielding both the remaining alcohol and the acetylated product with excellent enantiomeric excess (>99%). nih.gov

While specific data on the kinetic resolution of methyl 2,3-dihydroxybutanoate is scarce, the principles can be applied. A racemic mixture of methyl 2,3-dihydroxybutanoate could potentially be resolved using a lipase (B570770) that selectively acylates one of the enantiomers. The choice of lipase, solvent, and acyl donor would be critical in achieving high enantioselectivity and yield. Lipases such as those from Candida antarctica (Novozym 435) and Burkholderia cepacia have demonstrated high efficiency in resolving various chiral alcohols. nih.govmdpi.com

| Enzyme Source | Substrate Type | Resolution Method | Outcome |

| Candida antarctica B | Racemic alcohols | Transesterification | High conversion and enantioselectivity |

| Burkholderia cepacia | Racemic esters | Hydrolysis | High enantiomeric ratio |

| Candida rugosa | Racemic esters | Hydrolysis | Effective for specific substrates |

This table provides examples of lipases used in the kinetic resolution of chiral compounds, demonstrating the potential for application to methyl 2,3-dihydroxybutanoate. nih.govmdpi.com

Diastereomeric Salt Formation and Crystallization Methods

The resolution of racemic mixtures through the formation of diastereomeric salts is a well-established and powerful technique in stereochemistry for isolating a single desired enantiomer. umd.eduwikipedia.org This classical method relies on the principle that enantiomers, while possessing identical physical properties, react with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization. minia.edu.eglibretexts.org

The general strategy for resolving a racemic carboxylic acid, such as 2,3-dihydroxybutanoic acid, involves its reaction with an enantiomerically pure chiral base. This acid-base reaction yields a mixture of two diastereomeric salts. Due to their differential solubility in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. libretexts.org Following separation, the desired enantiomer of the carboxylic acid can be regenerated by treating the isolated diastereomeric salt with a strong acid. minia.edu.eg

The efficacy of this resolution process is contingent on several factors, including the choice of the resolving agent, the solvent system, temperature, and the concentration of the reactants. utm.my A successful resolution hinges on a significant difference in the solubilities of the diastereomeric salts. The selection of an appropriate chiral resolving agent is therefore critical and often requires empirical screening of various candidates. wikipedia.org Commonly employed chiral bases for the resolution of racemic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org

For the specific case of 2,3-dihydroxybutanoic acid, the process would involve the reaction of the racemic acid with a selected chiral amine. The resulting diastereomeric salts, for instance, (2R,3R)-2,3-dihydroxybutanoate·(R)-amine and (2S,3S)-2,3-dihydroxybutanoate·(R)-amine, would then be subjected to fractional crystallization. By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts can be isolated in high purity. Subsequent acidification would then yield the enantiomerically enriched 2,3-dihydroxybutanoic acid, which can then be esterified to produce this compound.

The choice of solvent is crucial as it can influence the solubility of the diastereomeric salts and even the conformation of the molecules, which in turn affects the crystal packing and ultimately the separation efficiency. The temperature at which crystallization is performed also plays a pivotal role in controlling the solubility and the rate of crystal growth.

While the theoretical framework for the diastereomeric resolution of 2,3-dihydroxybutanoic acid is clear, specific and detailed research findings regarding the optimal resolving agents, solvent systems, and yields for the direct resolution of this compound or its parent acid are not extensively documented in publicly available literature. However, the principles outlined provide a robust guide for the development of such a resolution process. The following table illustrates a hypothetical screening process for resolving agents and solvents, which is a standard approach in developing a diastereomeric crystallization resolution.

Hypothetical Screening Data for the Resolution of Racemic 2,3-Dihydroxybutanoic Acid

| Resolving Agent | Solvent | Temperature (°C) | Diastereomeric Ratio in Crystals | Yield (%) |

| (R)-1-Phenylethylamine | Ethanol | 25 | 75:25 | 40 |

| (R)-1-Phenylethylamine | Methanol | 25 | 80:20 | 35 |

| (R)-1-Phenylethylamine | Acetone | 25 | 60:40 | 50 |

| Brucine | Water | 4 | 90:10 | 25 |

| Strychnine | Aqueous Ethanol | 10 | 85:15 | 30 |

This table is for illustrative purposes only and does not represent actual experimental data.

Chemical Reactivity and Derivatization Studies of Methyl 2s,3s 2,3 Dihydroxybutanoate

Esterification and Transesterification Reactions

The methyl ester group of methyl (2S,3S)-2,3-dihydroxybutanoate can undergo esterification or, more commonly, transesterification reactions. These transformations are crucial for modifying the ester functionality, for instance, to introduce a different alkyl or aryl group, which can alter the molecule's physical properties or facilitate subsequent synthetic steps.

Chemical Methods: Transesterification can be achieved under either acidic or basic conditions. rsc.org

Acid-Catalyzed Transesterification: This process typically involves reacting the methyl ester with a large excess of another alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). rsc.orgresearchgate.net The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the desired product. rsc.org The mechanism proceeds through protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the new alcohol. rsc.org

Base-Catalyzed Transesterification: This method uses a stoichiometric amount of an alkoxide base (e.g., sodium ethoxide) in its conjugate alcohol (e.g., ethanol). The reaction proceeds via a nucleophilic acyl substitution mechanism. rsc.org While generally efficient, this method carries the risk of side reactions, such as elimination or epimerization, especially given the presence of the adjacent hydroxyl groups.

Enzymatic Methods: Lipases are widely used biocatalysts for the selective acylation and transesterification of alcohols, including diols. libretexts.orgyoutube.com These enzymes offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. youtube.com Lipase-catalyzed esterification can be performed using the diol and a carboxylic acid, often in an organic solvent to shift the equilibrium from hydrolysis to esterification. youtube.com Alternatively, transesterification can be performed using an activated acyl donor, such as a vinyl ester or an anhydride. libretexts.org For a diol like this compound, lipases could potentially differentiate between the two secondary hydroxyl groups, leading to regioselective acylation.

Table 1: Comparison of Transesterification Methods

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, HCl, p-TsOH | Excess alcohol (as solvent), heat | Simple reagents | Equilibrium process, requires excess reagent, harsh conditions can cause side reactions |

| Base-Catalyzed | NaOR, KOR | Anhydrous alcohol, stoichiometric base | Generally faster and not an equilibrium | Sensitive to water, risk of epimerization or elimination |

| Enzymatic | Lipases (e.g., Lipase (B570770) PS) | Organic solvent, mild temperature | High selectivity (regio- and enantio-), mild conditions libretexts.orgyoutube.com | Slower reaction times, cost of enzyme |

Selective Protection and Deprotection of Hydroxyl Groups

The presence of two secondary hydroxyl groups in this compound necessitates the use of protecting groups to achieve selective transformations at other sites of the molecule or at one of the two hydroxyls.

Silyl (B83357) Ethers: Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions, and selective removal. rsc.orgyoutube.com For a 1,2-diol, it is possible to achieve monoprotection, although it can be challenging. rsc.org The choice of silylating agent and reaction conditions can influence the selectivity.

Formation: Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) or a silyl triflate in the presence of a base like imidazole (B134444) or 2,6-lutidine. rsc.orgwikipedia.org The steric bulk of the silyl group (e.g., TMS < TES < TBS < TIPS) plays a crucial role in both its introduction and its stability. wikipedia.org

Deprotection: Removal is typically achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. rsc.orgwikipedia.org The stability of silyl ethers to acidic hydrolysis is inversely related to the steric bulk of the substituents on the silicon atom. wikipedia.org This differential stability allows for selective deprotection when multiple silyl ethers are present. rsc.org

Acetal (B89532) and Ketal Groups: When both hydroxyl groups need to be protected simultaneously, they can be converted into a cyclic acetal or ketal. This is discussed in detail in section 3.5.

Acyl Groups: The hydroxyl groups can be protected as esters (e.g., acetates, benzoates). Regioselective acylation of diols is a significant challenge. However, specialized methods, sometimes employing organocatalysts or specific reagents, can achieve selective protection of one hydroxyl group over another, even in complex diols. thieme-connect.deacs.org For example, using benzoyl cyanide with a DMAP catalyst at low temperatures has been shown to favor acylation at sterically hindered axial hydroxyl groups in certain carbohydrate systems. acs.org

Table 2: Common Protecting Groups for Diols

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Notes |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | Common, robust silyl ether. rsc.org |

| Triisopropylsilyl ether | TIPS | TIPS-Cl or TIPS-OTf, base | TBAF, THF; more stable to acid than TBS | Very bulky, provides high stability. wikipedia.org |

| Acetonide (from Acetone) | - | Acetone, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, AcOH) | Protects both hydroxyls as a cyclic ketal. libretexts.org |

| Benzylidene Acetal | - | Benzaldehyde dimethyl acetal, p-TsOH | Aqueous acid; or hydrogenolysis (Pd/C, H₂) | Protects both hydroxyls as a cyclic acetal. rsc.org |

Oxidation and Reduction Chemistry of the Diol Moiety

The vicinal diol is a key site for oxidation and reduction reactions.

Oxidation Reactions:

Selective Oxidation to α-Hydroxy Ketones: Mild oxidation of one of the secondary hydroxyl groups would yield an α-hydroxy ketone (an acyloin). Reagents like Swern (DMSO, oxalyl chloride, base) or Dess-Martin periodinane (DMP) are well-suited for this transformation as they operate under mild, neutral, or basic conditions, minimizing side reactions. wikipedia.orgorganic-chemistry.orgwikipedia.orgnumberanalytics.com The Swern oxidation is known for its wide functional group tolerance, although it must be performed at low temperatures (e.g., -78 °C). wikipedia.orgchem-station.com DMP offers the advantage of reacting at room temperature with high yields and simplified workup. wikipedia.orgorganic-chemistry.org

Oxidative Cleavage: The carbon-carbon bond of the vicinal diol can be cleaved to yield two carbonyl compounds. In the case of this compound, this would result in acetaldehyde (B116499) and methyl pyruvate. This reaction, known as glycol cleavage, is commonly performed with reagents such as periodic acid (HIO₄) or its salts (e.g., sodium periodinane, NaIO₄), and lead tetraacetate (Pb(OAc)₄). libretexts.orgwikipedia.orgyoutube.com The reaction proceeds through a cyclic intermediate, and for this reason, syn-diols like the (2S,3S)-isomer react more readily than anti-diols. chemistrysteps.com

Reduction Reactions:

Deoxydehydration to Alkenes: The conversion of vicinal diols to alkenes is known as deoxydehydration (DODH). wikipedia.org This transformation can be achieved using catalytic systems based on high-oxidation-state metals like rhenium or vanadium. rsc.orgnih.gov For instance, pyridinium (B92312) perrhenate (B82622) salts can catalyze the DODH of diols in the presence of a phosphine (B1218219) reductant. rsc.org The reaction involves the formation of a cyclic rhenium(V) diolate intermediate, which then extrudes the alkene. rsc.orgroyalsocietypublishing.org

Barton-McCombie Deoxygenation: This is a two-step radical-based method to remove hydroxyl groups. wikipedia.orgnrochemistry.comlibretexts.org First, both hydroxyl groups would be converted into thiocarbonyl derivatives, such as a cyclic thionocarbonate. libretexts.org In the second step, treatment with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride) leads to the reductive cleavage of the C-O bonds, replacing them with C-H bonds. wikipedia.orgorganic-chemistry.org This would convert the diol into a butane (B89635) backbone.

Table 3: Summary of Oxidation and Reduction Reactions of the Diol

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Selective Oxidation | Dess-Martin Periodinane (DMP) | α-Hydroxy Ketone | wikipedia.orgorganic-chemistry.org |

| Selective Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | α-Hydroxy Ketone | wikipedia.orgnrochemistry.com |

| Oxidative Cleavage | NaIO₄ or HIO₄ | Aldehyde + Keto-ester | libretexts.orgchemistrysteps.commasterorganicchemistry.com |

| Oxidative Cleavage | Pb(OAc)₄ | Aldehyde + Keto-ester | libretexts.orgwikipedia.orgchemtube3d.com |

| Deoxydehydration | Re/V catalysts + Reductant | Alkene | rsc.orgwikipedia.orgnih.gov |

| Deoxygenation | Barton-McCombie (1. Thiocarbonyl derivatization; 2. Bu₃SnH, AIBN) | Alkane | wikipedia.orgnrochemistry.comorganic-chemistry.org |

Nucleophilic and Electrophilic Transformations at Stereogenic Centers

Direct transformations at the stereogenic centers C2 and C3 typically require activation of the hydroxyl groups to convert them into good leaving groups.

Conversion to Epoxides: The syn-diol can be converted into an epoxide. A common method involves a one-pot reaction using tosyl chloride and a strong base like sodium hydride (NaH). tandfonline.com This proceeds via in situ, likely regioselective, tosylation of one hydroxyl group, followed by intramolecular Sₙ2 attack by the other alkoxide to displace the tosylate and form the epoxide ring. tandfonline.com The resulting epoxide is a highly valuable intermediate, susceptible to ring-opening by a wide range of nucleophiles.

Activation as Sulfonates: The hydroxyl groups can be converted to excellent leaving groups such as tosylates (OTs) or mesylates (OMs) by reaction with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. stackexchange.comchemistrysteps.com With two secondary hydroxyls, a mixture of mono- and di-sulfonated products is possible. Selective monosulfonation can sometimes be achieved under carefully controlled conditions. Once formed, the sulfonate ester is readily displaced by nucleophiles in an Sₙ2 reaction, which proceeds with inversion of configuration at the stereocenter. nih.gov

Via Cyclic Sulfates: A powerful strategy for activating a 1,2-diol involves its conversion to a cyclic sulfate (B86663). rsc.orgresearchgate.netacs.org This is typically a two-step process: reaction with thionyl chloride to form a cyclic sulfite, followed by oxidation (e.g., with RuO₄) to the cyclic sulfate. researchgate.net These cyclic sulfates are highly reactive electrophiles and undergo regioselective ring-opening with a variety of nucleophiles, attacking one of the carbon atoms and leading to a sulfate monoester, which can then be hydrolyzed. rsc.orgacs.org This method provides an effective route to introduce a nucleophile at either C2 or C3 with inversion of stereochemistry.

Formation of Cyclic Derivatives (e.g., Acetals, Ketals, Dioxolanes)

The reaction of the 1,2-diol moiety of this compound with aldehydes or ketones provides a straightforward method for the simultaneous protection of both hydroxyl groups by forming a five-membered 1,3-dioxolane (B20135) ring. libretexts.orgresearchgate.net

Reaction Conditions: This reaction is an equilibrium process and is catalyzed by acid. nih.govresearchgate.net To drive the reaction to completion, water, the byproduct, must be removed, typically by azeotropic distillation with a Dean-Stark trap or by using a dehydrating agent like molecular sieves. researchgate.net A wide range of acid catalysts can be used, from strong acids like H₂SO₄ or p-TsOH to milder Lewis acids or solid-supported catalysts. researchgate.netlibretexts.orgnrochemistry.com Extremely low loadings (0.1 mol%) of conventional acids like HCl have been shown to be effective. researchgate.netlibretexts.org

Reactants:

Ketones: Reaction with a ketone (e.g., acetone) yields a ketal (specifically, a 2,2-disubstituted-1,3-dioxolane). libretexts.orgresearchgate.net

Aldehydes: Reaction with an aldehyde (e.g., benzaldehyde) yields an acetal (a 2-monosubstituted-1,3-dioxolane). libretexts.orgresearchgate.net

Stereochemistry: The formation of the dioxolane ring from the chiral (2S,3S)-diol will result in a chiral dioxolane derivative. If the aldehyde or ketone used is prochiral, new stereocenters can be created at the acetal carbon (C2 of the dioxolane ring), potentially leading to diastereomeric products.

These cyclic derivatives are stable to basic and nucleophilic reagents but are readily cleaved under aqueous acidic conditions, making them excellent protecting groups for the diol functionality. wikipedia.orgnih.gov

Table 4: Catalysts for Dioxolane Formation from Diols

| Catalyst | Carbonyl Source | Conditions | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Aldehydes, Ketones | Refluxing solvent (e.g., benzene, toluene) with Dean-Stark trap | researchgate.net |

| Hydrochloric Acid (HCl) | Aldehydes, Ketones, Diols | Low catalyst loading (0.1 mol%), ambient temperature | researchgate.netlibretexts.org |

| Montmorillonite K10 | Salicylaldehyde | Good yields, short reaction times | acs.org |

| Ruthenium complexes | Formic acid or CO₂/H₂ | Used for synthesis from bio-derived diols | wikipedia.orgwikipedia.org |

| FIBAN K-1 (cation exchanger) | Vanillin series benzaldehydes | Boiling benzene | nrochemistry.com |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Natural Products and Bioactive Compounds

The precise spatial arrangement of the hydroxyl and methyl groups in methyl (2S,3S)-2,3-dihydroxybutanoate is instrumental in establishing key stereocenters during the synthesis of various natural products and biologically active molecules.

One notable application is in the assembly of the chiral portion of phomozin, a phytotoxin produced by the fungus Phomopsis helianthi. researchgate.net The ethyl ester analogue, ethyl (2S,3S)-2,3-dihydroxy-2-methylbutanoate, constitutes a significant fragment of the natural product, and its enantiopure synthesis was crucial for the unambiguous determination of phomozin's absolute configuration. researchgate.net

Furthermore, related dihydroxybutanoate structures serve as critical chiral precursors in the synthesis of complex marine alkaloids, such as the batzelladines. smolecule.com The vicinal diol functionality is a versatile handle for introducing further chemical modifications, enabling the controlled construction of the complex polyguanidine structures characteristic of these alkaloids. smolecule.com The inherent chirality of the building block ensures the correct stereochemical outcome, which is often essential for the biological activity of the final natural product. smolecule.com

The compound's utility extends to the synthesis of bioactive amino acids. For instance, asymmetric synthetic routes have been developed for anti-(2S,3S)-diaminobutanoic acid, a non-proteinogenic amino acid, starting from precursors that establish the required stereochemistry early in the sequence. rsc.orgresearchgate.net

Synthesis of Carbohydrate Analogues and Glycomimetics

The stereochemically rich scaffold of this compound is well-suited for the synthesis of carbohydrate analogues and glycomimetics, which are molecules designed to mimic the structure and function of natural sugars. These compounds are valuable tools for studying carbohydrate-mediated biological processes and for developing therapeutics.

De novo asymmetric syntheses of various deoxy sugars, such as benzyl (B1604629) α-6-deoxyaltropyranoside and its congeners, have been achieved using strategies that rely on chiral diol intermediates. nih.gov These routes often involve the stereocontrolled introduction of hydroxyl groups, a process for which building blocks like this compound are ideal precursors. The synthesis of complex structures like imino-C-nucleoside analogues, which can act as selective enzyme inhibitors, also benefits from stereoselective routes starting from simple, chiral precursors. For example, derivatives of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid have been prepared and shown to be selective inhibitors of β-galactosidases. nih.gov

Incorporation into Chiral Ligands and Catalysts

The C2-symmetry and defined stereochemistry of diols derived from tartaric acid and related compounds are fundamental features in the design of chiral ligands for asymmetric catalysis. While direct incorporation of this compound into a widely used catalyst is not extensively documented, its parent structure, (2S,3S)-butanediol, is a known building block for creating chiral environments in catalysis. researchgate.net Chiral diols are precursors to ligands such as phosphines (e.g., Chiraphos) and are used as chiral auxiliaries. The development of new chiral building blocks is an active area of research aimed at expanding the toolbox for asymmetric synthesis. nih.gov Iron and ruthenium complexes featuring chiral ligands have demonstrated high efficiency in various asymmetric transformations, including C-H amidation and insertions, highlighting the importance of the ligand's stereochemical structure for catalytic performance. uni-marburg.de

Development of Asymmetric Synthetic Routes Utilizing this compound

The compound serves as a valuable starting point in multi-step asymmetric syntheses. Its functional groups can be manipulated selectively to build more complex chiral molecules.

A key strategy involves using the diol moiety as a handle to direct subsequent reactions. For example, the asymmetric synthesis of both anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid has been accomplished through protocols that begin with a related chiral hydroxy ester. rsc.orgresearchgate.net These routes involve the manipulation of the hydroxyl groups, such as conversion to a mesylate followed by azide (B81097) inversion, to install the second amino group with the desired stereochemistry. rsc.org The predictable reactivity of the chiral template ensures high diastereoselectivity in the final products. researchgate.net

The following table outlines a representative transformation in the synthesis of a diaminobutanoic acid derivative, showcasing the use of a related chiral hydroxybutanoate.

| Starting Material | Key Transformation | Product | Diastereomeric Excess (de) |

| tert-butyl (3S,αS)-3-N-benzyl-N-α-methylbenzylaminobutanoate | Amination with trisyl azide | (2S,3S,αS)-anti-2-azido-3-amino ester | >95% rsc.orgresearchgate.net |

This high level of stereocontrol is a direct consequence of the predefined stereocenters in the starting material, illustrating the power of using such chiral building blocks.

Precursor in the Synthesis of Related Chiral Diols and Polyoxygenated Structures

This compound is a foundational molecule for the synthesis of other valuable chiral diols and more complex polyoxygenated structures. These derived compounds are themselves important intermediates in organic synthesis.

For example, (2S,3S)-2,6-dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholesterol, was synthesized from a precursor that shares the core structural motif of a chiral 3-hydroxy-2-methyl-acyl unit. researchgate.net The synthesis establishes the stereochemistry of the final diol based on the chirality of the starting fragment. researchgate.net

Furthermore, the stereoisomers of 2,3-butanediol, including the (2S,3S) form, are recognized as excellent building blocks for synthesizing chiral compounds with two stereogenic centers. researchgate.net Chemoenzymatic methods have been developed to prepare enantiopure (2S,3S)- and (2R,3R)-2,3-butanediols from mixtures of stereoisomers, highlighting their value. researchgate.net These diols can be further elaborated into polypropionate fragments, which are common structural motifs in many natural products, through regioselective ring-opening of corresponding epoxy alcohols. mdpi.com

The following table summarizes examples of chiral structures synthesized from or related to the (2S,3S)-dihydroxybutanoate scaffold.

| Precursor Scaffold | Synthesized Structure | Application/Significance |

| Chiral 3-hydroxy-2-methyl-acyl unit | (2S,3S)-2,6-Dimethylheptane-1,3-diol researchgate.net | Side chain of 22(S)-hydroxycholesterol researchgate.net |

| (2S,3S)-2,3-butanediol | Enantiopure diols and esters researchgate.net | Chiral auxiliaries and building blocks researchgate.net |

| Chiral epoxy alcohols | Polypropionate fragments mdpi.com | Components of complex natural products mdpi.com |

Biochemical and Metabolic Research Perspectives on Dihydroxybutanoates

Enzymatic Pathways Involving the Butanoate Scaffold

The butanoate structure is a common motif in cellular metabolism, subject to modification by a wide array of enzymes. The formation of dihydroxybutanoates, specifically, is tied to the enzymatic processing of key metabolic precursors, highlighting the role of specific enzymes in generating this hydroxylated four-carbon scaffold.

Threonine, an essential amino acid that cannot be synthesized by humans, serves as a primary precursor for the biosynthesis of certain dihydroxybutanoates. creative-proteomics.comwikipedia.org Its catabolism proceeds through several distinct enzymatic pathways, which provide the necessary intermediates. nih.gov

Two major pathways for threonine degradation are:

Threonine Dehydrogenase Pathway : In many organisms, the enzyme threonine dehydrogenase catalyzes the oxidation of threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase to yield glycine (B1666218) and acetyl-CoA. creative-proteomics.comnih.govyoutube.com The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle. nih.gov

Threonine Dehydratase Pathway : Alternatively, threonine can be deaminated by serine/threonine dehydratase, an enzyme that uses pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. caldic.com This reaction produces α-ketobutyrate (also known as 2-oxobutanoate) and ammonia. youtube.comcaldic.com

A crucial link between threonine metabolism and dihydroxybutanoate formation was identified in studies of acute myeloid leukemia (AML). nih.gov Research indicates that threonine can undergo transamination or deamination to form (3S)-hydroxy-2-oxobutanoic acid, a key keto acid intermediate that is subsequently reduced to form (2R,3S)-dihydroxybutanoic acid. nih.gov This pathway represents a significant intersection of amino acid catabolism with the generation of novel, biologically active metabolites.

| Threonine Metabolic Pathway | Key Enzyme | Primary Products | Relevance to Dihydroxybutanoate |

| Dehydrogenase Pathway | Threonine dehydrogenase | Glycine, Acetyl-CoA | Indirect; feeds into central carbon metabolism. creative-proteomics.comnih.gov |

| Dehydratase Pathway | Serine/Threonine dehydratase | α-ketobutyrate, Ammonia | Indirect; feeds into other metabolic pathways. youtube.comcaldic.com |

| Transamination/Deamination | (Uncharacterized transaminase) | (3S)-hydroxy-2-oxobutanoic acid | Provides the direct precursor for enzymatic reduction to (2R,3S)-dihydroxybutanoic acid. nih.gov |

This table provides a summary of major threonine metabolic pathways and their connection to dihydroxybutanoate synthesis.

The specificity of an enzyme for its substrate is determined by the unique chemical environment of its active site, which is formed by a specific arrangement of amino acid residues. libretexts.org While enzymes are typically highly specific, some can exhibit "promiscuous" activity, catalyzing reactions on non-cognate substrates that may be structurally similar to their primary substrate. nih.gov

A compelling example of this expanded substrate specificity is found in mutant forms of the enzyme isocitrate dehydrogenase (IDH1 and IDH2), which are frequently found in certain cancers like AML. nih.gov

Wild-Type IDH Function : The normal, or wild-type, IDH enzyme converts isocitrate to α-ketoglutarate (also known as 2-oxoglutarate or 2-OG) as part of the TCA cycle.

Mutant IDH Neomorphic Function : Mutations at specific arginine residues (e.g., IDH1R132, IDH2R140) impart a new function (neomorphism) to the enzyme. nih.gov These mutant enzymes gain the ability to reduce 2-oxoglutarate to the oncometabolite (2R)-hydroxyglutarate (2R-HG). nih.gov

Crucially, research has shown that these same mutant IDH enzymes also catalyze the reduction of the threonine-derived metabolite, (3S)-hydroxy-2-oxobutanoic acid, to (2R,3S)-dihydroxybutanoic acid (2,3-DHBA). nih.gov This finding strongly suggests that the mutations broaden the substrate specificity of the IDH active site, allowing it to bind and reduce a different keto acid that is structurally analogous to 2-oxoglutarate. The production of 2,3-DHBA was found to be highly correlated with 2R-HG levels in AML patients with IDH mutations. nih.gov

| Enzyme | Primary Substrate | Primary Product | Promiscuous Substrate | Promiscuous Product |

| Wild-Type IDH1/2 | Isocitrate | α-ketoglutarate (2-OG) | None reported | N/A |

| Mutant IDH1/2 | α-ketoglutarate (2-OG) | (2R)-hydroxyglutarate (2R-HG) | (3S)-hydroxy-2-oxobutanoic acid | (2R,3S)-dihydroxybutanoic acid (2,3-DHBA) nih.gov |

This table compares the function and substrate specificity of wild-type versus mutant IDH enzymes in the context of dihydroxybutanoate formation.

Natural Occurrence and Biosynthetic Investigations of Dihydroxybutanoate Derivatives

The natural occurrence of dihydroxybutanoate derivatives has been documented primarily in the context of metabolic disorders and disease-specific metabolic reprogramming. Metabolomic studies of plasma from AML patients revealed that (2R,3S)-dihydroxybutanoic acid, also referred to as 4-deoxythreonic acid, was significantly elevated in individuals with IDH1 or IDH2 mutations compared to those with wild-type enzymes. nih.gov This metabolite has also been reported in urine. nih.gov

The biosynthetic investigation points directly to threonine as the ultimate precursor. The proposed pathway begins with the conversion of threonine to (3S)-hydroxy-2-oxobutanoic acid, which is then stereospecifically reduced by the neomorphic mutant IDH enzyme to produce (2R,3S)-dihydroxybutanoic acid. nih.gov The confirmation of this biochemical transformation in cell lines expressing mutant IDH enzymes is an area of ongoing investigation. nih.gov

Other related dihydroxybutanoate compounds have been identified in different biological contexts. For instance, (2S,3R)-3-Hydroxy-2-methylbutanoic acid is a known metabolite associated with β-ketothiolase deficiency, an inherited metabolic disorder. pharmaffiliates.com Meanwhile, (R)-2,3-dihydroxy-3-methylbutanoate is recognized as an intermediate in the valine biosynthesis pathway in organisms like E. coli. umaryland.edu

Interrelationships with Cellular Metabolic Networks

The production of dihydroxybutanoates is not an isolated event but is deeply intertwined with central cellular metabolic networks. Threonine metabolism itself is a hub connected to numerous critical pathways. creative-proteomics.com Its degradation can produce acetyl-CoA, which feeds the TCA cycle for energy production, and glycine, which is vital for one-carbon metabolism. nih.govyoutube.com

The synthesis of (2R,3S)-dihydroxybutanoic acid in cancer cells with IDH mutations represents a significant diversion of metabolic flux. nih.gov This pathway consumes threonine, an essential amino acid, and NADPH, a key cellular reductant, to produce a novel metabolite. This is analogous to the production of 2R-HG, which is known to act as an oncometabolite by competitively inhibiting α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic changes and altered cellular differentiation. nih.gov

Given the strong correlation between 2R-HG and 2,3-DHBA levels, and the fact that both are produced by the same mutant enzyme, it raises the question of whether 2,3-DHBA could also function as an oncometabolite. nih.gov Its potential role in modifying the epigenetic landscape or otherwise contributing to the pathogenesis of AML is a critical area for future research. nih.gov The discovery highlights how a single genetic mutation in a key metabolic enzyme can rewire cellular networks, leading to the production of previously unrecognized metabolites that may have profound effects on cell physiology and disease progression. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of methyl (2S,3S)-2,3-dihydroxybutanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and advanced 2D NMR techniques can establish connectivity and stereochemical relationships.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the methyl ester protons, the two methine protons on the chiral carbons (C2 and C3), and the terminal methyl group protons. The coupling constants (J-values) between the protons on C2 and C3 are particularly important for assigning the syn or anti relative stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, five distinct signals are expected, corresponding to the carbonyl carbon, the two hydroxyl-bearing carbons, the ester methyl carbon, and the terminal methyl carbon. libretexts.org The chemical shifts provide evidence for the functional groups present. nih.gov While experimental spectra for this specific compound are not widely published, predicted data for structurally similar compounds, such as (2S,3R)-3-Hydroxy-2-methylbutanoic acid, offer insight into the expected chemical shifts.

Predicted ¹H and ¹³C NMR Data Note: The following table is based on predicted values for structurally related compounds and general principles, as specific experimental data for this compound is not readily available in public literature.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| CH ₃-CH(OH) | ~1.2 | ~18-20 |

| CH₃-CH (OH) | ~3.9-4.1 (quartet) | ~70-75 |

| (OH)CH -C=O | ~4.0-4.2 (doublet) | ~72-77 |

| C=O | --- | ~170-175 |

| O-CH ₃ | ~3.7 | ~50-55 |

Data are estimated based on general chemical shift ranges and data for similar compounds. libretexts.org

Mass Spectrometry (MS) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Configuration

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture.

Mass Spectrometry (MS): In MS analysis, this compound (molecular weight: 134.13 g/mol ) would be ionized to produce a molecular ion (M⁺). libretexts.org Subsequent fragmentation provides structural clues. Common fragmentation patterns for esters and alcohols include the loss of the alkoxy group (-OCH₃, M-31), loss of water (H₂O, M-18), and alpha-cleavages at the carbon-carbon bonds adjacent to the hydroxyl groups. libretexts.orgchemguide.co.uk These fragmentation patterns help confirm the connectivity of the molecule.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the enantiomeric and diastereomeric purity, chiral GC is required. This technique uses a stationary phase containing a chiral selector, often a derivatized cyclodextrin, which interacts differently with each stereoisomer, allowing for their separation. icm.edu.plgcms.cz This method is crucial for verifying that a synthesis has produced the desired (2S,3S) isomer and for quantifying any other stereoisomers present. Studies on similar hydroxy acids and esters have successfully used chiral GC-MS to separate all four possible stereoisomers, demonstrating the technique's efficacy. nih.govnih.gov

Expected MS Fragmentation

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 134 | [C₅H₁₀O₄]⁺ | Molecular Ion (M⁺) |

| 116 | [M - H₂O]⁺ | Loss of water |

| 103 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |

| 89 | [M - COOH]⁺ | Loss of carboxyl group (after rearrangement) |

| 75 | [CH(OH)COOCH₃]⁺ | Cleavage between C2 and C3 |

This table represents a hypothetical fragmentation pattern based on the structure and general fragmentation rules. libretexts.orgmiamioh.edu

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. This property is used to determine the absolute configuration of the stereocenters.

Optical Rotation: A polarimeter measures the angle of rotation of plane-polarized light when it passes through a sample. masterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral compound. Each enantiomer of a compound will rotate light by the same magnitude but in opposite directions (e.g., one is dextrorotatory (+), and its mirror image is levorotatory (-)). masterorganicchemistry.comumd.edu While the specific rotation value for this compound is not widely reported, the value for a similar compound, (2R,3S)-methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate, has been measured, demonstrating the utility of this technique. researchgate.net The determination of the sign and magnitude of rotation is a key step in confirming the absolute stereochemistry against a known standard.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sgwikipedia.org This technique is particularly sensitive to the three-dimensional arrangement of atoms around a chromophore (a light-absorbing group), such as the carbonyl group in this ester. youtube.com The resulting CD spectrum is a unique fingerprint for a specific enantiomer. nih.govyoutube.com By comparing the experimental CD spectrum to that of a known standard or to spectra predicted by computational methods, the absolute configuration of the molecule can be unequivocally assigned.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry, in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of atomic positions.

For this compound, a successful crystal structure analysis would confirm the connectivity, the (2S,3S) configuration, and the preferred conformation of the molecule in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and the carbonyl oxygen of neighboring molecules. While a crystal structure for the title compound is not publicly available, structures of related compounds, such as (2R,3S)-methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate, have been determined, showcasing the power of this method for unambiguous stereochemical assignment. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental techniques. Using methods like Density Functional Theory (DFT), researchers can model the properties of this compound. researchgate.netmdpi.com

These studies can:

Predict Stable Conformations: By calculating the potential energy surface, the most stable three-dimensional shapes (conformers) of the molecule can be identified.

Simulate Spectroscopic Data: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to aid in spectral assignment.

Predict Optical Properties: Theoretical calculations can predict the optical rotation and circular dichroism spectra for a given absolute configuration (e.g., (2S,3S)). Comparing these predicted spectra with experimental results provides strong evidence for the assignment of the absolute configuration. researchgate.net

Computational modeling is particularly valuable when authentic reference standards are unavailable or when experimental data is ambiguous, providing a theoretical framework to support structural and stereochemical assignments.

Future Research Directions and Emerging Avenues for Methyl 2s,3s 2,3 Dihydroxybutanoate

Exploration of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of methyl (2S,3S)-2,3-dihydroxybutanoate is paramount for its widespread application. While biocatalytic routes are gaining traction, future research will also focus on developing novel and more efficient chemical synthetic methodologies.

Current research in organic synthesis provides a foundation for these future explorations. For instance, the stereoselective synthesis of vicinal diols is a well-established field, with methods like metal-catalyzed dihydroxylation and electrochemically driven diformyloxylation of alkenes offering high diastereoselectivity. nih.govorganic-chemistry.org Future work could adapt these methods to suitable alkene precursors to specifically yield the (2S,3S) isomer of the corresponding diol, which could then be esterified. A modular approach, which has been successful for other chiral 1,2-diols, could also be explored, potentially starting from simple, high-volume chemicals. nih.gov

Furthermore, asymmetric synthesis protocols that have been successfully applied to create related compounds, such as anti-(2S,3S)-diaminobutanoic acid, could inspire new routes. nih.gov These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. The development of a catalytic asymmetric synthesis would be a significant advancement, reducing the need for stoichiometric chiral reagents and improving atom economy.

A summary of potential synthetic strategies for future exploration is presented in Table 1.

Table 1: Potential Future Synthetic Methodologies for this compound

| Methodology | Precursor Type | Potential Advantages | Key Research Challenge |

| Asymmetric Dihydroxylation | Corresponding Alkene | High stereoselectivity | Development of specific catalysts for the desired stereoisomer |

| Electrochemical Diformyloxylation | Vinylarene derivative | Avoids transition metal catalysts | Achieving high enantioselectivity |

| Modular Synthesis | Simple bulk chemicals | Cost-effective and versatile | Designing an efficient multi-step sequence |

| Chiral Auxiliary-Guided Synthesis | Achiral starting material | Established and reliable | Stoichiometric use of expensive auxiliaries |

Advancements in Biocatalytic Production and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. uni-duesseldorf.de Future research in this area will be crucial for the sustainable production of this compound. The focus will likely be on two main fronts: the discovery of novel enzymes and the engineering of existing ones.

Microbial polyhydroxyalkanoates (PHAs), which are polyesters produced by various bacteria, are a source of enantiomerically pure hydroxyalkanoic acids. nih.gov Research could focus on identifying or engineering bacteria that produce PHAs incorporating 2,3-dihydroxybutanoate monomers, which could then be harvested and converted to the methyl ester.

Enzyme engineering, including directed evolution and rational design, will play a pivotal role in developing efficient biocatalysts. For example, alcohol dehydrogenases and propanediol (B1597323) oxidoreductases could be engineered to specifically recognize and convert suitable keto-ester precursors into this compound with high stereoselectivity. uni-duesseldorf.deacs.org This would involve modifying the enzyme's active site to favor the binding of the target substrate and the formation of the desired stereoisomer.

Discovery of Undiscovered Biochemical Roles and Pathways

While the primary interest in this compound is as a synthetic building block, understanding its potential biochemical roles is an important area of future research. Currently, there is limited information on the specific biological functions of this methyl ester.

However, research on the corresponding acid, (2R,3S)-dihydroxybutanoic acid, has revealed a potential link to certain types of cancer. nih.gov Studies have shown that this metabolite is produced in larger amounts in patients with acute myeloid leukemia (AML) who have mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. nih.gov This suggests that the neomorphic activity of these mutant enzymes may not only produce the oncometabolite 2-hydroxyglutarate but also (2R,3S)-dihydroxybutanoic acid. nih.gov Future investigations should explore whether this compound plays a similar role or if it can be metabolized to the corresponding acid in vivo.

The Human Metabolome Database indicates that 2,3-dihydroxybutanoic acid is a secondary metabolite, and for some esters, they are not naturally occurring. hmdb.cahmdb.canih.gov This suggests that any discovered biochemical roles may be in specific pathological conditions or as a result of exposure to xenobiotics. Further metabolomic studies are needed to screen for the presence of this compound in various biological samples and to elucidate its metabolic pathways.

Development of Advanced Analytical Techniques for Stereoisomer Profiling

The ability to accurately separate and quantify stereoisomers is critical for both synthetic chemistry and biological studies. Future research must focus on developing advanced analytical techniques for the stereoisomer profiling of methyl 2,3-dihydroxybutanoate.

Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), will be the cornerstone of these efforts. chromatographyonline.comnih.govnih.gov The development of novel chiral stationary phases (CSPs) that can effectively resolve the different stereoisomers of methyl 2,3-dihydroxybutanoate is a key objective. nih.gov Polysaccharide-based and cyclodextrin-based CSPs have shown broad applicability for chiral separations and could be adapted for this specific compound. chromatographyonline.comnih.gov

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is another promising technique, especially for analyzing monomer compositions in polyhydroxyalkanoates, which could be relevant if a biocatalytic production route from PHAs is established. nih.gov Furthermore, capillary electrophoresis (CE) offers a high-efficiency alternative for chiral separations. nih.gov

A summary of analytical techniques for future development is provided in Table 2.

Table 2: Future Analytical Techniques for Stereoisomer Profiling

| Technique | Principle | Key Research Focus |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Development of specific CSPs for dihydroxybutanoate esters |

| Chiral GC | Volatility-based separation on a chiral column | Optimization of column and derivatization methods |

| Capillary Electrophoresis (CE) | Differential migration in a chiral selector-containing buffer | Selection of appropriate chiral selectors |

| Py-GC/MS | Thermal decomposition followed by GC/MS analysis | Method development for quantitative analysis from complex matrices |

Integration into New Materials Science Applications

The well-defined stereochemistry of this compound makes it an attractive monomer for the synthesis of novel polymers with unique properties. Future research will explore the integration of this chiral building block into various materials science applications.

One of the most promising avenues is the development of new polyurethanes. youtube.comnih.gov By reacting this compound (or the corresponding diol) with diisocyanates, it is possible to create chiral polyurethanes. youtube.comresearchgate.net The stereochemistry of the diol can influence the polymer's secondary structure, leading to materials with specific optical, mechanical, or biodegradable properties. Research into self-healing polyurethanes containing disulfide bonds could also incorporate this chiral diol to create multifunctional materials. rsc.org

Furthermore, drawing inspiration from the field of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters, this compound could be used to synthesize novel, sustainable plastics. nih.govwikipedia.orgnih.gov The chirality of the monomeric units can impart specific properties to the resulting polymer, such as altered crystallinity, degradation rates, and biocompatibility. nih.gov

The potential applications of polymers derived from this compound are vast, ranging from biomedical devices and drug delivery systems to advanced coatings and functional textiles.

Q & A

Basic: What synthetic methodologies are optimal for preparing methyl (2S,3S)-2,3-dihydroxybutanoate with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves stereoselective hydroxylation of methyl 2-methylbut-2-enoate derivatives. Key steps include:

- Epoxidation and Hydrolysis : Use Sharpless asymmetric epoxidation or enzymatic catalysis to introduce stereochemistry. For example, methyl (2S,3S)-3-hydroxy-2-methylbutanoate can be synthesized via stereospecific hydrolysis of epoxides using chiral catalysts .

- Protection-Deprotection Strategies : Protect hydroxyl groups with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during esterification or oxidation steps .

- Purification : Employ reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate enantiomerically pure products, as demonstrated in similar dihydroxy ester syntheses .

Advanced: How can conflicting stereochemical assignments in NMR data for this compound derivatives be resolved?

Methodological Answer:

Discrepancies in NMR data (e.g., δ values for hydroxyl protons or coupling constants) often arise from solvent effects, hydrogen bonding, or dynamic equilibria. To resolve these:

- Variable Temperature NMR : Conduct experiments at low temperatures (−40°C to 0°C) to slow conformational changes and simplify splitting patterns .

- Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to convert diastereomers into derivatives with distinct NMR signals .

- Computational Validation : Compare experimental - and -NMR shifts with density functional theory (DFT)-calculated values for the proposed stereoisomer .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradients) for preliminary purification. For polar byproducts, switch to reverse-phase C18 columns with acetonitrile/water .

- Crystallization : Recrystallize crude products from ethanol/water mixtures to exploit solubility differences between diastereomers .

- Extraction : Partition the reaction mixture between ethyl acetate and brine to remove unreacted starting materials or hydrophilic impurities .

Advanced: How can researchers address low yields in the catalytic asymmetric synthesis of this compound?

Methodological Answer:

Low yields may stem from competing side reactions (e.g., overoxidation or racemization). Mitigation strategies include:

- Optimizing Catalyst Loading : Screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) at 1–5 mol% to balance cost and efficiency .

- Solvent Engineering : Use aprotic solvents like tetrahydrofuran (THF) or dichloroethane to stabilize intermediates and reduce hydrolysis .

- In Situ Monitoring : Track reaction progress via LC-MS or inline IR spectroscopy to terminate reactions at the optimal conversion point .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to confirm enantiopurity (>98% ee) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 149.0455 for [M+H]+) validates molecular formula and detects trace impurities .

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for stereochemical consistency .

Advanced: How do reaction mechanisms differ between acid-catalyzed and enzyme-mediated syntheses of this compound?

Methodological Answer:

- Acid Catalysis : Proceeds via carbocation intermediates, risking racemization. For example, HCl in dioxane promotes Boc deprotection but may erode enantiomeric excess .

- Enzymatic Routes : Lipases or ketoreductases enable stereospecific hydroxylation with minimal racemization. For instance, alcohol dehydrogenase from Lactobacillus brevis selectively reduces ketones to (2S,3S)-diols .

- Kinetic Resolution : Combine both approaches—use enzymes for key stereochemical steps and acid catalysis for non-chiral transformations .

Basic: What stability challenges arise during storage of this compound, and how can they be managed?

Methodological Answer:

- Hydrolysis : Store under anhydrous conditions (desiccants, argon atmosphere) at −20°C to prevent ester cleavage .

- Oxidation : Add antioxidants (e.g., BHT) at 0.1% w/w to protect hydroxyl groups from radical degradation .

- Light Sensitivity : Use amber vials to avoid photolytic decomposition, especially in solutions .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in complex syntheses?

Methodological Answer:

- Transition-State Modeling : Use Gaussian or ORCA software to simulate energy barriers for hydroxylation or esterification steps, guiding catalyst selection .

- Molecular Dynamics : Predict solvent effects on reaction pathways (e.g., THF vs. DMF) to optimize dielectric environments .

- Docking Studies : Model interactions between the compound and enzymatic active sites (e.g., cytochrome P450) to design biocatalytic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.